Emitefur - 110690-43-2

Emitefur

Catalog Number: EVT-267145
CAS Number: 110690-43-2
Molecular Formula: C28H19FN4O8
Molecular Weight: 558.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emitefur, also known as BOF-A2, is an orally available antimetabolite prodrug. [] It is classified as a fluoropyrimidine nucleoside analog and is investigated for its potential in cancer research. [, ] Emitefur consists of two components in a 1:1 molar ratio: 1-ethoxymethyl-5-fluorouracil (EMFU), a masked form of 5-fluorouracil (5-FU), and 3-cyano-2,6-dihydroxypyridine (CNDP), a dihydropyrimidine dehydrogenase (DPYD) inhibitor. []

Future Directions
  • Optimization of Dosing Regimens: Investigating alternative dosing regimens to maximize efficacy and minimize toxicity. []
  • Combination Therapies: Investigating the efficacy of Emitefur in combination with other chemotherapeutic agents or targeted therapies. [, ]

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog antimetabolite drug. [, ] It is a chemotherapy drug used to treat a variety of cancers. [, ] 5-FU works by blocking the synthesis of DNA and RNA, which are necessary for cancer cells to grow and divide. [, ]

Relevance: 5-FU is a key component of Emitefur. [, ] Emitefur is a prodrug of 5-FU, meaning that it is converted into 5-FU in the body. [, ] The chemical structure of Emitefur includes a 1-ethoxymethyl derivative of 5-FU. [] Emitefur was designed to improve the pharmacokinetic properties of 5-FU, resulting in a longer half-life and enhanced antitumor activity. [, ]

3-cyano-2,6-dihydroxypyridine (CNDP)

Compound Description: 3-cyano-2,6-dihydroxypyridine (CNDP) is a dihydropyrimidine dehydrogenase (DPYD) inhibitor. [, ] DPYD is the rate-limiting enzyme in the catabolism of 5-FU. []

Relevance: CNDP is a crucial component of Emitefur. [, ] The chemical structure of Emitefur includes CNDP in a 1:1 molar ratio with the 1-ethoxymethyl derivative of 5-FU. [] The presence of CNDP in Emitefur inhibits the degradation of 5-FU by DPYD, resulting in prolonged 5-FU exposure and enhanced antitumor activity. [, ]

1-ethoxymethyl-5-Fluorouracil (EMFU)

Compound Description: 1-ethoxymethyl-5-Fluorouracil (EMFU) is a masked form of 5-FU. [, ] It is converted to 5-FU in the body. []

Relevance: EMFU is a component of Emitefur. [, ] Emitefur combines EMFU with CNDP to achieve enhanced delivery and prolonged activity of 5-FU. [, ]

Tegafur (FT)

Compound Description: Tegafur (FT) is a prodrug of 5-FU. [, ] It is metabolized to 5-FU in the body. [, ]

Relevance: Tegafur, like Emitefur, aims to enhance the delivery and activity of 5-FU by utilizing a prodrug approach. [, ] The study comparing BOF-A2 (Emitefur) with other 5-FU-derived drugs, including Tegafur, showed that BOF-A2 was more effective at increasing plasma 5-FU concentrations. []

UFT (combined uracil and tegafur)

Compound Description: UFT is a combination drug containing uracil and tegafur. [, ] Tegafur is a prodrug of 5-FU. [, ]

Relevance: UFT, similar to Emitefur, aims to improve the therapeutic index of 5-FU. [, ] The study investigating the leukopenia-inducing effects of BOF-A2 (Emitefur) compared its activity with UFT, highlighting the different pharmacokinetic profiles and potential for enhanced efficacy of BOF-A2. []

Carmofur (HCFU)

Compound Description: Carmofur (HCFU) is a prodrug of 5-FU. [, ] It is metabolized to 5-FU in the body. [, ]

Relevance: Carmofur, like Emitefur, is designed to enhance the delivery and effectiveness of 5-FU by using a prodrug strategy. [, ] The study comparing BOF-A2 (Emitefur) with various 5-FU-derived drugs, including Carmofur, found that BOF-A2 exhibited superior efficacy in elevating plasma 5-FU levels. []

Doxifluridine (5'-DFUR)

Compound Description: Doxifluridine (5'-DFUR) is a prodrug of 5-FU. [, ] It is converted into 5-FU in the body. [, ]

Relevance: Doxifluridine, similar to Emitefur, is designed to improve the delivery and efficacy of 5-FU through its prodrug nature. [, ] The research evaluating the leukopenia-inducing potential of BOF-A2 (Emitefur) included comparisons with Doxifluridine, demonstrating the distinct pharmacokinetic properties and enhanced effectiveness of BOF-A2. []

Flucytosine

Compound Description: Flucytosine is a pyrimidine analog antifungal drug. [] It is converted into 5-FU in fungal cells. []

Relevance: Although Flucytosine itself is not a 5-FU prodrug, its mechanism of action involves conversion to 5-FU within fungal cells. [] The study examining the leukopenia-inducing effects of BOF-A2 (Emitefur) included comparisons with Flucytosine to highlight the distinct mechanisms and targeted activity of BOF-A2 in delivering 5-FU specifically to cancer cells. []

(E)-5-(2-bromovinyl) uracil (BVU)

Compound Description: (E)-5-(2-bromovinyl) uracil (BVU) is an inhibitor of 5-FU degradation. [] It is less potent than CNDP in inhibiting DPYD, the enzyme responsible for 5-FU degradation. []

Sorivudine (BV-araU)

Compound Description: Sorivudine (BV-araU) is a nucleoside analog antiviral drug. [] It is a prodrug that is metabolized to BVU in the body. []

Relevance: Although Sorivudine itself is not directly related to 5-FU, its metabolite, BVU, acts as an inhibitor of 5-FU degradation. [] The study comparing BOF-A2 (Emitefur) with Sorivudine demonstrated that BOF-A2, unlike Sorivudine, effectively elevates plasma 5-FU levels and induces leukopenia, showcasing its targeted action on 5-FU metabolism. []

Capecitabine

Compound Description: Capecitabine is an orally administered prodrug of 5-FU. [, ] It is converted to 5-FU preferentially in tumor tissues. []

Relevance: Capecitabine, similar to Emitefur, aims to improve the therapeutic index of 5-FU through its prodrug design and targeted conversion to 5-FU. [] Both compounds are considered as part of a new generation of orally administered fluoropyrimidines. []

Eniluracil

Compound Description: Eniluracil is a dihydropyrimidine dehydrogenase (DPYD) inhibitor. [] It is co-administered with 5-FU to enhance its efficacy by preventing its degradation. []

Relevance: Eniluracil, similar to the CNDP component of Emitefur, aims to inhibit the degradation of 5-FU and enhance its antitumor activity. [] Both compounds target the same enzyme, DPYD, to increase the exposure of cancer cells to 5-FU. []

S-1

Compound Description: S-1 is an oral combination drug containing tegafur (a prodrug of 5-FU), gimeracil (a DPYD inhibitor), and oteracil (which reduces gastrointestinal toxicity). []

Relevance: S-1, like Emitefur, is designed to improve the therapeutic index of 5-FU through a multi-component approach that includes a prodrug and a DPYD inhibitor. [] Both are considered as new-generation oral fluoropyrimidines aiming to improve the delivery and efficacy of 5-FU. []

Galocitabine

Compound Description: Galocitabine is a fluoropyrimidine nucleoside analog with antitumor activity. []

Relevance: Galocitabine, similar to Emitefur, belongs to the class of fluoropyrimidine nucleoside analogs and demonstrates antitumor properties. [] Both compounds highlight the utility of modifying nucleoside structures to develop novel anticancer agents. []

Synthesis Analysis

The synthesis of Emitefur involves several key steps aimed at creating a stable prodrug that can effectively release 5-fluorouracil in the body. The general approach includes:

  1. Formation of Ester Linkages: Emitefur is synthesized through the esterification of 5-fluorouracil with various functionalized groups. This process helps in creating a compound that can undergo hydrolytic cleavage to release the active drug upon administration.
  2. Use of Protective Groups: During synthesis, protective groups are often employed to prevent unwanted reactions at specific sites on the molecule, ensuring that the final product maintains its desired structure and activity.
  3. Purification Techniques: High-performance liquid chromatography (HPLC) is typically used to purify the synthesized compound, ensuring high purity levels necessary for pharmacological testing.

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

Emitefur's molecular structure showcases a complex arrangement that contributes to its pharmacological properties. Key features include:

  • Fluoropyrimidine Backbone: The presence of the fluoropyrimidine core is essential for its anticancer activity, as it mimics natural nucleotides and interferes with DNA synthesis.
  • Ester Functional Groups: These groups facilitate the prodrug mechanism, allowing for hydrolysis in physiological conditions to release active 5-fluorouracil.
  • Spatial Configuration: The stereochemistry of Emitefur plays a significant role in its binding affinity to target enzymes and receptors involved in cancer cell proliferation.

Crystallographic studies and computational modeling have provided insights into the three-dimensional conformation of Emitefur, which is crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

Emitefur undergoes several key chemical reactions that are vital for its function:

  1. Hydrolytic Cleavage: Upon administration, Emitefur is hydrolyzed to release 5-fluorouracil and other metabolites. This reaction is facilitated by esterases present in biological systems.
  2. Metabolic Pathways: Following hydrolysis, 5-fluorouracil enters metabolic pathways where it can be converted into active metabolites such as fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase—an essential enzyme for DNA synthesis.
  3. Enzyme Interactions: The compound's effectiveness is enhanced by combining it with DPD (dihydropyrimidine dehydrogenase) inhibitors, which slow down the catabolism of 5-fluorouracil, thereby increasing its bioavailability .
Mechanism of Action

The mechanism of action of Emitefur primarily revolves around its conversion into 5-fluorouracil within the body:

  • Inhibition of DNA Synthesis: The active form, 5-fluorouracil, interferes with nucleotide metabolism by inhibiting thymidylate synthase, leading to decreased DNA synthesis and ultimately inducing apoptosis in rapidly dividing cancer cells.
  • Incorporation into RNA: Additionally, metabolites like fluorouridine triphosphate can be incorporated into RNA, disrupting normal RNA function and protein synthesis.
  • Cell Cycle Effects: Studies indicate that treatment with Emitefur can lead to cell cycle arrest at various phases (G1/S or G2/M), further contributing to its cytotoxic effects against cancer cells .
Physical and Chemical Properties Analysis

Emitefur exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 523.47 g/mol.
  • Solubility: It demonstrates variable solubility profiles depending on pH and solvent conditions; typically more soluble in organic solvents than in water.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and light exposure; it is generally stable under standard laboratory conditions but may degrade under extreme conditions.

These properties are crucial for determining formulation strategies for drug delivery and administration .

Applications

Emitefur's primary application lies in oncology:

  • Cancer Treatment: It is investigated as a potential therapeutic agent for treating solid tumors due to its enhanced efficacy compared to standard 5-fluorouracil alone.
  • Prodrug Development: The concept of mutual prodrugs exemplified by Emitefur provides a framework for developing other compounds aimed at improving therapeutic indices while minimizing side effects.
  • Research Tool: Beyond clinical applications, Emitefur serves as a valuable tool in pharmacological research to study drug metabolism and interactions within biological systems .
Historical Context & Rationale for Mutual Prodrug Development

Evolution of 5-Fluorouracil (5-FU) Limitations in Oncology

The clinical utility of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent since its 1957 discovery, has been persistently constrained by inherent pharmacological challenges. As a direct-acting antimetabolite, 5-FU inhibits DNA synthesis primarily through thymidylate synthase (TS) inhibition and incorporates into RNA/DNA, inducing cytotoxic effects in rapidly dividing cells. Despite its broad activity against gastrointestinal, breast, and other adenocarcinomas, 5-FU exhibits problematic pharmacokinetics characterized by: [1] [7]

  • Short plasma half-life (8-20 minutes): Rapid hepatic clearance via dihydropyrimidine dehydrogenase (DPD) necessitates continuous intravenous infusion (CVI) regimens for sustained therapeutic exposure, compromising patient quality of life and increasing healthcare resource utilization.
  • Non-linear pharmacokinetics: Saturation of metabolic pathways leads to unpredictable plasma concentrations.
  • Variable bioavailability: Oral administration results in erratic absorption due to degradation in the gastrointestinal tract and extensive first-pass metabolism, preventing reliable oral dosing.
  • Concentration-dependent toxicity: Life-threatening toxicities (neutropenia, mucositis, diarrhea) correlate strongly with plasma concentrations exceeding 3-4 mg/L (steady-state) or peak concentrations >6 mg/L during short infusions, while subtherapeutic exposure (< therapeutic threshold) compromises efficacy. [7]

Table 1: Key Pharmacokinetic Limitations of 5-FU Influencing Prodrug Development

LimitationConsequenceImpact on Therapy
Short Half-Life (8-20 min)Rapid clearance by DPDRequires continuous infusion (e.g., 24-48h) for efficacy; impractical for oral dosing
Low Oral BioavailabilityExtensive first-pass metabolism by DPD in gut/liverErratic absorption prevents reliable oral administration
DPD Polymorphism PrevalencePartial deficiency (3-8% in Europeans); Complete deficiency (0.01-0.5%)Severe/lethal toxicity risk in deficient patients; necessitates pre-treatment testing
Concentration-Dependent ToxicityThreshold: Life-threatening >6 mg/L (peak), Non-life-threatening increases steeply >3 mg/L (Css)Narrow therapeutic window demands precise dosing and monitoring

Furthermore, dihydropyrimidine dehydrogenase (DPD) enzyme activity, responsible for >80% of 5-FU catabolism to inactive dihydrofluorouracil (DHFU), exhibits significant inter-individual variability. This stems from genetic polymorphisms (e.g., DPYD variants like DPYD*2A (IVS14+1G>A), present in 3-8% of Europeans), leading to partial or complete DPD deficiency and dramatically increased risks of severe and potentially fatal toxicity with standard 5-FU doses. This variability necessitates pre-treatment DPD testing in many regions but highlights a fundamental vulnerability exploitable therapeutically. [1] [4] [7]

Emergence of Codrug Strategies in Antimetabolite Optimization

To overcome 5-FU's limitations, significant research focused on developing prodrugs and codrug strategies (mutual prodrugs). Early efforts yielded tegafur (FT), a 5-FU prodrug masked by a furanyl ring. Tegafur offers improved oral bioavailability and a longer half-life than 5-FU itself, as it requires enzymatic conversion (primarily hepatic cytochrome P450 2A6) to release 5-FU gradually. While tegafur represented an advance, its clinical benefit remained limited because the released 5-FU was still subject to rapid DPD-mediated catabolism. [3]

The logical evolution was the development of codrugs or combination prodrugs, combining tegafur (or other 5-FU precursors) with a DPD inhibitor within a single pharmaceutical entity or fixed-dose combination. The rationale was to simultaneously ensure controlled delivery of 5-FU and protect it from degradation, thereby enhancing and prolonging systemic exposure. This strategy culminated in two main approaches: [3] [8]

  • UFT (Tegafur/Uracil): A 1:4 molar ratio combination. Uracil competes with 5-FU for binding to DPD, moderately inhibiting its catabolism. While an improvement, uracil's DPD inhibitory potency is relatively weak.
  • S-1 (Tegafur + 5-Chloro-2,4-DHP + Oxonate): A more sophisticated combination (1:0.4:1 molar ratio). 5-Chloro-2,4-dihydroxypyridine (5-chloro-DHP or CDHP/gimeracil) is a potent, competitive inhibitor of DPD (binding constant Ki significantly lower than uracil). Potassium oxonate (Oxo) is included to reduce gastrointestinal toxicity by inhibiting the phosphorylation of 5-FU in the GI mucosa. S-1 demonstrated significantly enhanced efficacy and tolerability compared to 5-FU monotherapy across multiple cancers. [3]

Emitefur represents a distinct codrug strategy within this evolutionary path. Unlike S-1, which is a physical mixture of three separate compounds (tegafur, CDHP, Oxo), Emitefur is a single chemical entity mutual prodrug, specifically tegafur covalently linked to 5-ethyl-2,4-dihydroxypyridine (5-ethyl-DHP). The intention is that upon oral administration and absorption, the molecule undergoes hydrolysis, releasing both tegafur (which is then converted to 5-FU) and the potent DPD inhibitor 5-ethyl-DHP simultaneously at the site of action (systemic circulation). This design aims for more synchronized pharmacokinetics of the active components compared to combination tablets. [3] [8] [9]

Table 2: Evolution of Oral Fluoropyrimidine Formulations Leading to Codrug Concepts

FormulationComponentsMechanism of ActionAdvancement over Previous
Tegafur (FT)Single entity: TegafurHepatic conversion to 5-FULonger half-life than 5-FU; oral dosing feasible
UFTPhysical Mixture: Tegafur + Uracil (1:4)Uracil competitively inhibits DPD (weak inhibition)Moderate increase in 5-FU exposure vs. FT alone
S-1 (TS-1®)Physical Mixture: Tegafur + CDHP + Oxo (1:0.4:1)CDHP: Potent DPD inhibition; Oxo: Local GI protectionHigh 5-FU bioavailability; reduced GI toxicity; broad approvals
EmitefurSingle Chemical Entity: Tegafur linked to 5-ethyl-DHPHydrolysis releases FT (→5-FU) and potent DPD inhibitor (5-ethyl-DHP) simultaneouslyPotential for synchronized PK; single entity codrug design

Mechanistic Rationale for Dihydropyrimidine Dehydrogenase (DPD) Inhibition Synergy

The inclusion of a potent DPD inhibitor like 5-chloro-DHP (CDHP) in S-1 or its structural analog 5-ethyl-DHP in Emitefur is mechanistically central to their enhanced efficacy over plain tegafur or UFT. DPD is the initial and rate-limiting enzyme in the catabolism of uracil, thymine, and 5-FU. It catalyzes the reduction of the 5,6-vinylic bond of 5-FU using NADPH as a cofactor, producing dihydro-5-fluorouracil (DHFU), an inactive metabolite. This reaction consumes >80% of administered 5-FU. [1] [8] [10]

Potent DPD inhibitors like CDHP or 5-ethyl-DHP work through competitive inhibition. They bind tightly to the active site of DPD with a much higher affinity (lower Ki) than the natural substrate uracil or 5-FU itself. This binding drastically reduces the enzyme's ability to catalyze the reduction of 5-FU to DHFU. The biochemical consequences are profound: [3] [8] [10]

  • Increased Plasma 5-FU Concentration: Inhibition of DPD prevents the rapid clearance of 5-FU, leading to significantly higher and sustained plasma concentrations of active drug from the same tegafur dose.
  • Prolonged Plasma 5-FU Half-Life: The effective half-life of 5-FU in the systemic circulation is extended from minutes to hours (comparable to that achieved by CVI), mimicking the pharmacodynamically advantageous continuous exposure profile without the need for infusion pumps.
  • Enhanced Tumor Exposure: Higher and more persistent systemic 5-FU levels increase the likelihood of effective drug concentrations reaching tumor sites, improving the depth and duration of antimetabolite effects (TS inhibition, RNA incorporation).
  • Reduced Inter-Patient Variability: By mitigating the impact of variable endogenous DPD activity (genetic or otherwise), DPD inhibition leads to more predictable 5-FU pharmacokinetics across the patient population.

Emitefur leverages this synergy through its design. Hydrolysis of the mutual prodrug releases tegafur and 5-ethyl-DHP concurrently. The released tegafur is metabolized to 5-FU primarily in the liver, while the 5-ethyl-DHP rapidly distributes and exerts its potent DPD inhibitory effect throughout the body, including the liver (site of much 5-FU catabolism) and plasma. This simultaneous release and action within the systemic circulation aims to maximize the protection of generated 5-FU from degradation immediately upon its formation. Studies on S-1 demonstrated that CDHP increases the bioavailability of tegafur-derived 5-FU to nearly 100%, compared to ~50-60% for UFT and significantly less for oral 5-FU. Emitefur's single-entity design aims to optimize this synergistic relationship further by ensuring coordinated pharmacokinetics of the prodrug and inhibitor components. [3] [8] [9]

Table 3: Biochemical Synergy Between Tegafur and DPD Inhibitors (CDHP/5-ethyl-DHP)

ProcessWithout DPD InhibitorWith Potent DPD Inhibitor (CDHP/5-ethyl-DHP)Therapeutic Consequence
Tegafur ConversionHepatic CYP2A6 converts FT → 5-FUHepatic CYP2A6 converts FT → 5-FU (unchanged)Controlled release of 5-FU remains
5-FU Catabolism (DPD Step)Rapid conversion (t½=8-20 min): 5-FU → Dihydro-5-FU (inactive)DPD inhibited: Minimal conversion of 5-FU → Dihydro-5-FU↑ Plasma [5-FU], ↑ Duration of exposure
Systemic 5-FU AvailabilityLow and transient; High inter-patient variability due to DPD activity differencesHigh and sustained; Reduced variabilityEnhanced efficacy potential; More predictable PK
Tumor 5-FU ExposureLimited by short half-life and catabolismSignificantly increased due to higher systemic levels and longer exposure timeProlonged TS inhibition & RNA misincorporation
DPD Enzyme KineticsNormal activity (Vmax, Km for 5-FU)Competitive inhibition: ↑ Apparent Km, ↓ Apparent Vmax for 5-FU catabolismFundamental biochemical blockade of major inactivation pathway [8] [10]

Properties

CAS Number

110690-43-2

Product Name

Emitefur

IUPAC Name

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate

Molecular Formula

C28H19FN4O8

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3

InChI Key

WTSKMKRYHATLLL-UHFFFAOYSA-N

SMILES

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F

Solubility

Soluble in DMSO

Synonyms

3 (3-(6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-1-ethoxymethyl-5-fluorouracil
BOF A2
BOF-A2
Emitefu

Canonical SMILES

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.